molecular formula C6H8N6O B13270498 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol

2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol

Cat. No.: B13270498
M. Wt: 180.17 g/mol
InChI Key: XHWVWEPBDJYLOI-UHFFFAOYSA-N
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Description

2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 7-amino substituent and a hydroxyethyl side chain at position 2. This structure confers versatility in medicinal chemistry, particularly in targeting nucleotide-binding proteins such as kinases and adenosine receptors. Its physicochemical properties, including moderate polarity due to the hydroxyl group and hydrogen-bonding capacity, make it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)ethanol

InChI

InChI=1S/C6H8N6O/c7-5-4-6(9-3-8-5)12(1-2-13)11-10-4/h3,13H,1-2H2,(H2,7,8,9)

InChI Key

XHWVWEPBDJYLOI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazolo[4,5-d]pyrimidine Derivatives

2-(7-((2-Aminoethyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol (Compound 12)
  • Structure: Differs by a 5-(propylthio) group and a 7-(2-aminoethylamino) substituent.
  • Properties: Increased lipophilicity due to the propylthio group, enhancing membrane permeability. The aminoethyl side chain may improve interaction with charged residues in target proteins.
  • Synthesis : Achieved via nucleophilic substitution and condensation reactions (75% yield) .
  • Key Data :
    • 1H NMR : δ 4.59 (t, J = 5.6 Hz, 2H, -CH2OH), 3.11 (t, J = 7.4 Hz, 2H, -SCH2) .
    • Molecular Weight : 297.3 g/mol (C11H19N7OS) .
Ticagrelor (Brilinta®)
  • Structure: Features a cyclopentane diol, difluorophenylcyclopropylamino group, and hydroxyethoxy chain.
  • Function : Potent P2Y12 receptor antagonist; clinical antiplatelet agent. The cyclopentyl and fluorinated groups enhance receptor binding and metabolic stability.
  • Key Data :
    • Molecular Weight : 522.57 g/mol (C23H28F2N6O4S) .
    • Pharmacology : Oral bioavailability with tmax = 2.5 hours and ~36% renal excretion .
(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • Structure : Fluorinated tetrahydrofuran ring replaces the hydroxyethyl chain.
  • Applications : Used in antiviral and agrochemical research. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxymethyl group enables glycosidic bond formation .

Substituent-Driven Activity Variations

Compound Key Substituents Biological Activity Molecular Weight (g/mol)
Target Compound 7-Amino, 3-hydroxyethyl Kinase inhibition, intermediate synthesis 223.2 (C8H10N6O)
Compound 12 5-Propylthio, 7-(2-aminoethylamino) Undisclosed (likely kinase-targeted) 297.3
Ticagrelor Cyclopentyl diol, difluorophenyl P2Y12 antagonist (antiplatelet) 522.57
Fluorinated Analog 4-Fluoro, tetrahydrofuran, hydroxymethyl Antiviral/agrochemical applications 318.3 (estimated)

Biological Activity

The compound 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H9N5O\text{C}_7\text{H}_9\text{N}_5\text{O}

This compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. For instance, the synthesis often involves the use of triazole derivatives and subsequent functionalization to introduce the ethanolic moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. In particular:

  • A series of synthesized compounds were evaluated for their activity against MDA-MB-231 breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls (IC50 values ranging from 15.3 µM to 29.1 µM) .
CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115.3
Compound BMDA-MB-23129.1

These findings suggest that modifications in the triazole structure can enhance anticancer activity.

Antiplatelet and Antibacterial Activity

The compound has also been studied for its antiplatelet properties. Research indicates that certain analogues maintain significant antiplatelet activity while showing varied antibacterial effects against pathogens like Staphylococcus aureus . For example:

  • The presence of specific substituents on the triazolo ring was found to influence both antiplatelet and antibacterial activities distinctly .
Activity TypeObserved Effects
AntiplateletHigh potency with metabolic stability
AntibacterialVariable efficacy against bacteria

Case Study 1: Synthesis and Evaluation

In a notable study, a series of triazolo[4,5-d]pyrimidine derivatives were synthesized and screened for biological activity. The study focused on assessing their effects on cancer cell lines and their mechanism of action through molecular docking studies.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed at understanding the SAR of these compounds revealed that specific modifications at the nitrogen positions significantly impacted their biological efficacy. The docking studies provided insights into how these compounds interact with target proteins involved in cancer progression .

Q & A

Q. Table 1: Binding Affinities of Triazolopyrimidine Derivatives

CompoundTargetIC₅₀ (nM)Reference
TicagrelorP2Y12 ADP receptor1.8
3-Ethyl-6-methyl analogCB2 receptor12.4
Target compound (predicted)CB2 receptor8–15*
*Predicted based on structural similarity.

Advanced Research: Addressing Contradictory Bioactivity Data

Q: How can researchers reconcile conflicting reports on antitumor vs. antimicrobial activities of triazolopyrimidines? A:

  • Structure-activity relationship (SAR) analysis : Modify substituents on the triazole or pyrimidine rings. For example:
    • Antitumor activity : Correlates with ethyl/methyl groups at position 3 (e.g., 3-ethyl-6-methyl analog, IC₅₀ = 12.4 nM ).
    • Antimicrobial activity : Requires pyrazole or thioether moieties (e.g., 3-(4-methoxyphenyl)-N-[1H-pyrazol-4-yl] derivative) .
  • Dose-response profiling : Test the compound across multiple cell lines (e.g., HCT-116 for cancer, S. aureus for microbes) to clarify selectivity .

Advanced Research: Enantiomer-Specific Effects

Q: How does stereochemistry influence the compound’s pharmacological profile, and how can enantiomers be isolated? A:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers, as demonstrated for related cyclopentanol derivatives .
  • Activity comparison : Test enantiomers in receptor-binding assays. For example, the (1S,2S)-enantiomer of ticagrelor analogs shows 10-fold higher P2Y12 inhibition than the (1R,2R)-form .

Methodological Guidance: Stability and Storage

Q: What protocols ensure stability during long-term storage? A:

  • Storage conditions : Keep at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the ethanolamine side chain .
  • Stability testing : Monitor purity via HPLC every 6 months. Degradation products (e.g., triazole ring-opened analogs) elute earlier (retention time <5 min) .

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